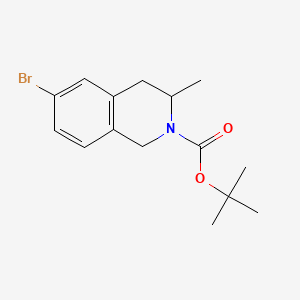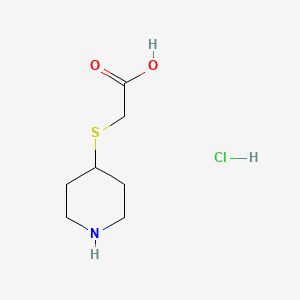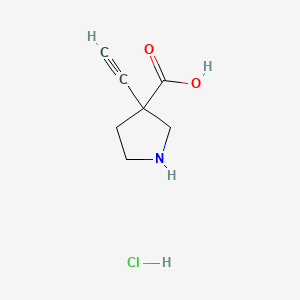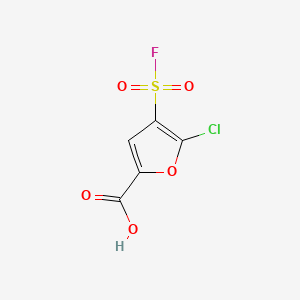
tert-butyl 6-bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 6-bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate (TB-6-B-3-M-1,2,3,4-THIQ-2-COOH) is a chemical compound belonging to the class of isoquinoline carboxylic acids. It is a synthetic organic compound that has a wide variety of applications in organic synthesis, pharmaceuticals, and other fields. TB-6-B-3-M-1,2,3,4-THIQ-2-COOH is a versatile compound that can be used as a starting material for the synthesis of various other compounds.
科学的研究の応用
TB-6-B-3-M-1,2,3,4-THIQ-2-COOH has a wide variety of applications in scientific research. It has been used in the synthesis of various biologically active compounds such as antibiotics, anti-inflammatory agents, and other pharmaceuticals. It has also been used in the synthesis of fluorescent dyes, which can be used for imaging and detection of various biological molecules. TB-6-B-3-M-1,2,3,4-THIQ-2-COOH has also been used in the synthesis of various polymers, which can be used in a variety of applications such as drug delivery systems and materials science.
作用機序
The mechanism of action of TB-6-B-3-M-1,2,3,4-THIQ-2-COOH is not yet fully understood. However, it is believed that the compound acts as a proton donor, donating protons to other molecules and thereby affecting their reactivity. It is also believed that the compound can act as a Lewis acid, forming complexes with other molecules and thereby affecting their reactivity.
Biochemical and Physiological Effects
The biochemical and physiological effects of TB-6-B-3-M-1,2,3,4-THIQ-2-COOH are not yet fully understood. However, it is believed that the compound has the potential to interact with various biological molecules, such as proteins and enzymes, and thereby affect their activity. It is also believed that the compound has the potential to interact with various receptors and transporters in the body and thereby affect their activity.
実験室実験の利点と制限
The use of TB-6-B-3-M-1,2,3,4-THIQ-2-COOH in laboratory experiments has several advantages. The compound is relatively stable and can be stored for long periods of time without significant degradation. It is also relatively non-toxic and can be used in a variety of experiments without significant safety concerns. On the other hand, the compound can be difficult to synthesize and can be expensive to purchase.
将来の方向性
There are a variety of potential future directions for the use of TB-6-B-3-M-1,2,3,4-THIQ-2-COOH. One potential direction is the development of new methods for the synthesis of the compound. Another potential direction is the further exploration of the compound’s biochemical and physiological effects. Additionally, the compound could be further explored for its potential applications in materials science and drug delivery systems. Finally, the compound could be further explored for its potential applications in imaging and detection of various biological molecules.
合成法
TB-6-B-3-M-1,2,3,4-THIQ-2-COOH can be synthesized using a variety of methods. One of the most common methods is the reaction of tert-butyl 6-bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline (TB-6-B-3-M-1,2,3,4-THIQ) with a carboxylic acid such as acetic acid. This reaction is carried out in the presence of a catalytic amount of a base such as sodium hydroxide. The reaction proceeds in two steps. In the first step, the carboxylic acid is deprotonated by the base to form an anion. In the second step, the anion reacts with the TB-6-B-3-M-1,2,3,4-THIQ to form the desired TB-6-B-3-M-1,2,3,4-THIQ-2-COOH.
特性
IUPAC Name |
tert-butyl 6-bromo-3-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO2/c1-10-7-12-8-13(16)6-5-11(12)9-17(10)14(18)19-15(2,3)4/h5-6,8,10H,7,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGZCPRMYZDGMJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(CN1C(=O)OC(C)(C)C)C=CC(=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.23 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(tert-butoxy)carbonyl]amino}-2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B6609298.png)

![2-(2-bromo-6-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid](/img/structure/B6609309.png)
![(1R,5S,7S)-7-phenyl-3-[(1R)-1-phenylethyl]-3-azabicyclo[3.2.0]heptan-2-one](/img/structure/B6609312.png)
![({3-[(2-fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methyl)(methyl)amine hydrochloride](/img/structure/B6609317.png)
![rac-(1R,5R)-3-[(tert-butoxy)carbonyl]-6,6-dioxo-6lambda6-thia-3-azabicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B6609323.png)



![rac-2,2,2-trifluoro-1-[(1R,5R)-1-(5-iodo-2,4-dimethoxyphenyl)-2-azabicyclo[3.2.0]heptan-2-yl]ethan-1-one](/img/structure/B6609369.png)

![4H,6H,7H-[1,2,3]triazolo[4,3-c][1,4]oxazine-3-carbaldehyde](/img/structure/B6609385.png)
![ethyl 4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carboxylate](/img/structure/B6609390.png)
